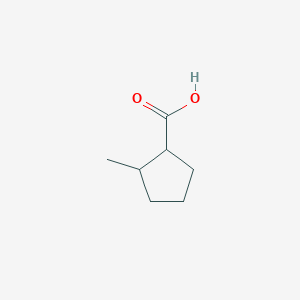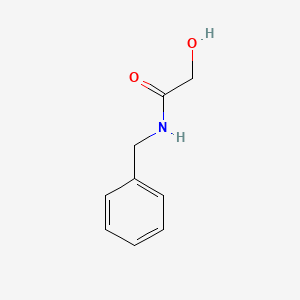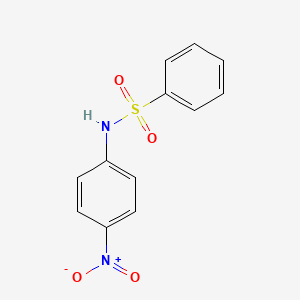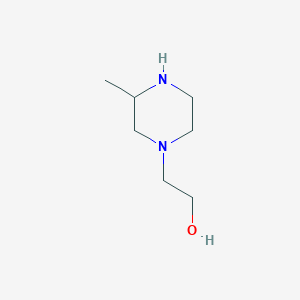![molecular formula C9H8Cl2O3 B1361618 [4-Chloro-2-(chloromethyl)phenoxy]acetic acid CAS No. 4286-99-1](/img/structure/B1361618.png)
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid
Overview
Description
[4-Chloro-2-(chloromethyl)phenoxy]acetic acid: is an organic compound with the molecular formula C9H8Cl2O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro group and a chloromethyl group attached to the phenoxy ring
Mechanism of Action
Target of Action
The primary target of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is the plant growth hormone auxin . This compound mimics the action of auxin, leading to uncontrolled growth in susceptible plants, mainly dicotyledons .
Mode of Action
This compound interacts with its targets by mimicking the plant growth hormone auxin . This results in uncontrolled growth and eventually death in susceptible plants . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development. By mimicking auxin, this compound disrupts normal growth patterns, leading to uncontrolled growth and eventual plant death .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and is translocated to the meristems . The impact of these properties on the bioavailability of the compound within the plant system is significant, as it allows for the widespread disruption of growth patterns.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the uncontrolled growth and eventual death of susceptible plants . This is a result of the compound’s mimicry of the plant growth hormone auxin, which disrupts normal growth patterns .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s effectiveness can be influenced by the presence of other chemicals in the environment, the pH of the soil, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-Chloro-2-(chloromethyl)phenoxy]acetic acid typically begins with 4-chlorophenol and chloroacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials.
Optimized Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification: Purification steps such as crystallization or distillation to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Formation of phenoxyacetic acid derivatives.
Oxidation Products: Formation of carboxylic acids and other oxidized compounds.
Reduction Products: Formation of hydrocarbons and dechlorinated compounds.
Scientific Research Applications
Chemistry:
Synthesis of Herbicides: [4-Chloro-2-(chloromethyl)phenoxy]acetic acid is used as an intermediate in the synthesis of herbicides.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Biology:
Plant Growth Regulation: The compound is studied for its effects on plant growth and development.
Medicine:
Pharmaceutical Research: It is investigated for potential therapeutic applications and as a precursor for drug synthesis.
Industry:
Agricultural Chemicals: Used in the formulation of herbicides and pesticides.
Chemical Manufacturing: Employed in the production of various chemical intermediates.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar auxin-mimicking properties.
4-Chloro-2-methylphenoxyacetic Acid (MCPA): Another herbicide with similar structure and function.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A herbicide with additional chloro groups, leading to different properties.
Uniqueness:
Structural Differences: The presence of both chloro and chloromethyl groups in [4-Chloro-2-(chloromethyl)phenoxy]acetic acid provides unique reactivity and applications.
Specific Applications: Its specific structure makes it suitable for certain herbicidal applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-[4-chloro-2-(chloromethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c10-4-6-3-7(11)1-2-8(6)14-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQCPPILNZOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962745 | |
| Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4286-99-1 | |
| Record name | NSC65087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-Chloro-2-(chloromethyl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)



![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)



![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)


![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
